molecular formula C20H17ClN2O3 B6095639 (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide

(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide

Cat. No.: B6095639
M. Wt: 368.8 g/mol
InChI Key: ZWVPHXRYJUAHDO-XNTDXEJSSA-N
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Description

(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a cyano group, and an amide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 2-chlorobenzonitrile, 4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde, and an appropriate amine.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science:

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine:

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases.

Industry:

    Polymer Production: Utilized in the synthesis of polymers with specific characteristics.

    Chemical Sensors: Employed in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The compound may:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, preventing substrate binding.

    Modulate Protein Function: By interacting with specific proteins, altering their function and activity.

Comparison with Similar Compounds

  • (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
  • (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-methylphenyl)prop-2-enamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings.
  • Chemical Properties: Variations in reactivity and stability due to different functional groups.
  • Biological Activity: Differences in enzyme inhibition and protein binding affinities.

(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-6-14-9-13(11-18(26-2)19(14)24)10-15(12-22)20(25)23-17-8-5-4-7-16(17)21/h3-5,7-11,24H,1,6H2,2H3,(H,23,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVPHXRYJUAHDO-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=C(C#N)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)CC=C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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